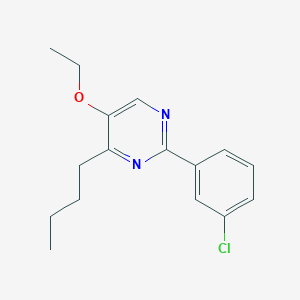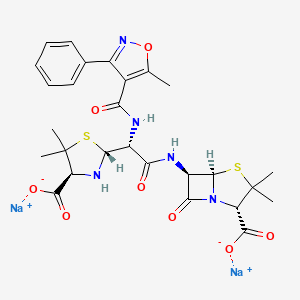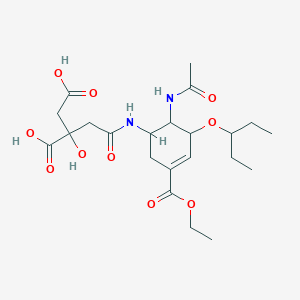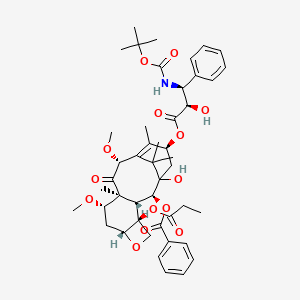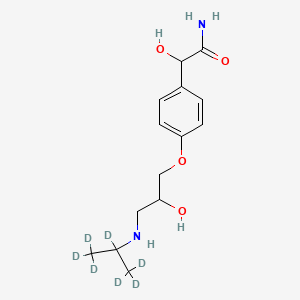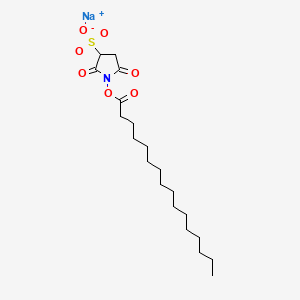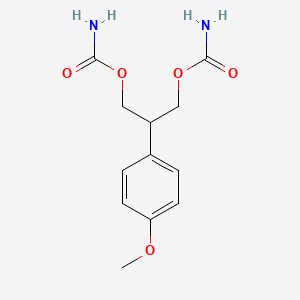
4-Methoxy Felbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy Felbamate is a derivative of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate itself is known for its efficacy in treating severe epilepsy, particularly in cases where other treatments have failed. The addition of a methoxy group to the felbamate structure aims to enhance its pharmacological properties and reduce potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Felbamate typically involves the introduction of a methoxy group into the felbamate structure. This can be achieved through various organic synthesis techniques, including:
Methoxylation: This involves the reaction of felbamate with methanol in the presence of a catalyst, such as sodium hydroxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, would be essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy Felbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which may have different pharmacological properties.
Applications De Recherche Scientifique
4-Methoxy Felbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacological properties of felbamate.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate synaptic plasticity.
Mécanisme D'action
The mechanism of action of 4-Methoxy Felbamate involves modulation of neurotransmitter receptors in the brain. It acts as a positive modulator of GABA_A receptors and as a blocker of NMDA receptors, particularly those containing the NR2B subunit . This dual mechanism helps to stabilize neuronal activity and prevent seizures. The methoxy group may enhance these effects by increasing the compound’s affinity for these receptors.
Comparaison Avec Des Composés Similaires
4-Methoxy Felbamate can be compared with other similar compounds, such as:
Felbamate: The parent compound, known for its anticonvulsant properties but associated with risks of aplastic anemia and liver failure.
Meprobamate: A related dicarbamate compound with anxiolytic properties but less anticonvulsant activity.
Carbamate Derivatives: Various monocarbamate compounds derived from felbamate, which have been studied for their anticonvulsant activity.
The uniqueness of this compound lies in its enhanced pharmacological profile due to the methoxy substitution, which may offer improved efficacy and safety compared to its parent compound and other related compounds.
Propriétés
Formule moléculaire |
C12H16N2O5 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
[3-carbamoyloxy-2-(4-methoxyphenyl)propyl] carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-17-10-4-2-8(3-5-10)9(6-18-11(13)15)7-19-12(14)16/h2-5,9H,6-7H2,1H3,(H2,13,15)(H2,14,16) |
Clé InChI |
NJZNWECABUPMAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
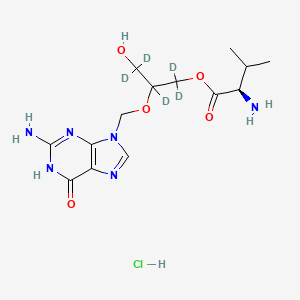

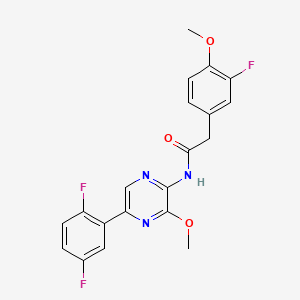
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)

